Rs-029

Description

Properties

CAS No. |

110230-95-0 |

|---|---|

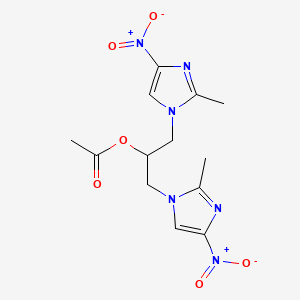

Molecular Formula |

C13H16N6O6 |

Molecular Weight |

352.30 g/mol |

IUPAC Name |

1,3-bis(2-methyl-4-nitroimidazol-1-yl)propan-2-yl acetate |

InChI |

InChI=1S/C13H16N6O6/c1-8-14-12(18(21)22)6-16(8)4-11(25-10(3)20)5-17-7-13(19(23)24)15-9(17)2/h6-7,11H,4-5H2,1-3H3 |

InChI Key |

XCOGTTVSYZHWCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1CC(CN2C=C(N=C2C)[N+](=O)[O-])OC(=O)C)[N+](=O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

110230-95-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-acetoxy-1,3-bis(2'-methyl-4'-nitro-1'-imidazolyl)propane RS 029 RS-029 |

Origin of Product |

United States |

Foundational & Exploratory

MYO-029: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MYO-029, also known as stamulumab, is a recombinant human IgG1λ monoclonal antibody developed as a potential therapeutic for muscle-wasting diseases. Its primary mechanism of action is the inhibition of myostatin (also known as Growth Differentiation Factor 8 or GDF-8), a key negative regulator of skeletal muscle mass. By neutralizing myostatin, MYO-029 disinhibits the normal brakes on muscle growth, leading to muscle fiber hypertrophy. This document provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and the experimental methodologies used to characterize MYO-029.

Core Mechanism of Action: Myostatin Neutralization

MYO-029 functions as a myostatin antagonist. It is a recombinant human antibody designed to bind with high affinity and specificity to circulating myostatin.[1][2] This binding action prevents myostatin from interacting with its cell surface receptor, the activin type IIB receptor (ActRIIB).[2]

The canonical signaling pathway of myostatin is initiated by its binding to ActRIIB, which then recruits and phosphorylates a type I receptor, either ALK4 or ALK5. This activated receptor complex subsequently phosphorylates the downstream signaling proteins SMAD2 and SMAD3. The phosphorylated SMAD2/3 complex then associates with SMAD4 and translocates to the nucleus, where it regulates the transcription of genes that inhibit myoblast differentiation and muscle protein synthesis.

By sequestering myostatin, MYO-029 effectively blocks the initial step of this signaling cascade. The resulting downstream effect is a reduction in phosphorylated SMAD2/3, leading to the derepression of myogenic pathways and a subsequent increase in muscle protein synthesis and muscle cell growth. Preclinical studies have confirmed that this leads to an increase in skeletal muscle mass, primarily through the hypertrophy (increase in size) of existing muscle fibers, rather than hyperplasia (increase in the number of muscle fibers).[2]

Signaling Pathway Diagram

References

MYO-029 Signaling Pathway in Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody developed to target myostatin (also known as GDF-8), a key negative regulator of skeletal muscle mass.[1][2] By inhibiting myostatin, MYO-029 was investigated as a therapeutic agent for various muscular dystrophies with the aim of increasing muscle mass and strength.[1][3] This technical guide provides a comprehensive overview of the MYO-029 signaling pathway, summarizes the available quantitative data from preclinical and clinical studies, and details relevant experimental protocols.

MYO-029 Mechanism of Action

MYO-029 is a G1 immunoglobulin antibody designed to bind with high affinity to circulating myostatin, thereby preventing it from interacting with its cell surface receptors on skeletal muscle fibers.[1] This inhibitory action is intended to block the downstream signaling cascade that leads to muscle growth suppression.

The Myostatin Signaling Pathway and MYO-029 Intervention

Myostatin signaling in skeletal muscle can be broadly divided into a canonical Smad-dependent pathway and non-canonical pathways. MYO-029, by sequestering myostatin, inhibits both of these branches.

Canonical (Smad-Dependent) Signaling

The primary mechanism of myostatin action is through the canonical Smad pathway. This pathway involves a series of intracellular signaling events that ultimately regulate the transcription of genes involved in muscle protein synthesis and degradation.

The key steps are as follows:

-

Receptor Binding: Active myostatin binds to the Activin type IIB receptor (ActRIIB) on the surface of muscle cells.

-

Co-receptor Recruitment: This binding event recruits and activates the Activin receptor-like kinase 4/5 (ALK4/5) co-receptor.

-

Smad Phosphorylation: The activated receptor complex phosphorylates the intracellular signaling proteins Smad2 and Smad3.

-

Smad Complex Formation: Phosphorylated Smad2/3 form a complex with Smad4.

-

Nuclear Translocation and Gene Regulation: This Smad complex translocates to the nucleus, where it regulates the expression of target genes, leading to an inhibition of myogenesis and an increase in muscle protein degradation.

By binding to myostatin, MYO-029 prevents the initial receptor binding step, thus inhibiting the entire downstream cascade.

MYO-029 canonical signaling pathway inhibition.

Non-Canonical Signaling

In addition to the Smad pathway, myostatin can influence other signaling cascades that regulate muscle mass:

-

PI3K/Akt/mTOR Pathway: Myostatin can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of muscle protein synthesis. By inhibiting myostatin, MYO-029 is hypothesized to disinhibit this pathway, thereby promoting protein synthesis.

-

MAPK Pathway: Myostatin has been shown to activate mitogen-activated protein kinases (MAPKs) such as p38, which can contribute to muscle atrophy. Inhibition of myostatin by MYO-029 would be expected to reduce the activation of these catabolic signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

A key preclinical study evaluated the effect of MYO-029 on skeletal muscle mass in SCID mice over a 12-week period. The results demonstrated a dose-dependent increase in the mass of several muscles.

| Dose (mg/kg/week) | EDL Muscle Mass Increase (%) | Gastrocnemius Muscle Mass Increase (%) | Quadriceps Muscle Mass Increase (%) |

| 1 | ~10% | ~12% | ~15% |

| 2.5 | ~18% | ~20% | ~22% |

| 5 | ~22% | ~25% | ~28% |

| 10 | ~23% | ~28% | ~30% |

Data are estimated from published graphs and represent the percentage increase over vehicle control.

Morphometric analysis from this study indicated that the increase in muscle mass was due to muscle fiber hypertrophy (an increase in fiber size) rather than hyperplasia (an increase in fiber number).

Clinical Data

A Phase I/II clinical trial of MYO-029 was conducted in 116 adult subjects with Becker muscular dystrophy, facioscapulhumeral dystrophy, and limb-girdle muscular dystrophy.[1][3][4] The study was a double-blind, placebo-controlled, dose-escalation trial.[1][3][4]

Study Design:

| Cohort | Treatment | Number of Subjects (MYO-029 : Placebo) |

| 1 | 1 mg/kg MYO-029 or Placebo | 3:1 ratio |

| 2 | 3 mg/kg MYO-029 or Placebo | 3:1 ratio |

| 3 | 10 mg/kg MYO-029 or Placebo | 3:1 ratio |

| 4 | 30 mg/kg MYO-029 or Placebo | Not fully recruited |

Treatment was administered intravenously every 2 weeks for 6 months.[1]

Clinical Outcomes:

The trial demonstrated that MYO-029 had a good safety and tolerability profile, with the exception of cutaneous hypersensitivity reactions at the 10 and 30 mg/kg doses.[1][3][4] However, there were no statistically significant improvements in the exploratory endpoints of muscle strength or function.[1][3][4] A trend toward increased muscle size was observed in a limited number of subjects as measured by dual-energy radiographic absorptiometry (DXA) and muscle histology.[1][3][4] The lack of significant efficacy was potentially attributed to insufficient drug exposure at the doses tested.

Experimental Protocols

Detailed below are representative protocols for key experiments relevant to the study of MYO-029 and myostatin signaling.

Western Blotting for Phosphorylated Smad2/3

This protocol describes the detection of phosphorylated Smad2/3 in skeletal muscle tissue lysates, a key indicator of myostatin pathway activation.

1. Sample Preparation:

-

Excise skeletal muscle tissue and immediately snap-freeze in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 (e.g., rabbit anti-p-Smad2/3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as described above.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the p-Smad2/3 signal to total Smad2/3 or a loading control like GAPDH.

A representative workflow for Western blotting.

Immunohistochemistry for Muscle Fiber Typing

This protocol allows for the visualization and quantification of different muscle fiber types in muscle cross-sections.

1. Tissue Preparation:

-

Embed fresh-frozen skeletal muscle tissue in optimal cutting temperature (OCT) compound.

-

Cryosection the tissue into 10 µm thick sections and mount on charged glass slides.

-

Air dry the sections for 30 minutes.

2. Staining:

-

Fix the sections with cold acetone for 10 minutes.

-

Wash with phosphate-buffered saline (PBS).

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour.

-

Incubate with primary antibodies specific for different myosin heavy chain isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb) overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBS.

3. Mounting and Imaging:

-

Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image the sections using a fluorescence microscope.

-

Analyze fiber type distribution and cross-sectional area using image analysis software.

Dual-Energy Radiographic Absorptiometry (DXA) for Body Composition

DXA is a non-invasive imaging technique used to measure bone mineral density, lean body mass, and fat mass.

1. Subject Positioning:

-

The subject is positioned on the DXA scanner table according to the manufacturer's protocol for a whole-body scan.

2. Scanning:

-

The scanner arm passes over the subject, emitting X-rays at two different energy levels.

-

The detector measures the attenuation of the X-rays as they pass through the body.

3. Data Analysis:

-

The scanner's software uses the differential attenuation of the two X-ray beams to differentiate between bone, lean tissue, and fat tissue.

-

The software generates a report detailing the total and regional body composition, including appendicular lean mass, which is often used as a surrogate for muscle mass.

Quantitative Muscle Testing (QMT)

QMT provides objective and reliable measurements of muscle strength.

1. Equipment:

-

A computerized dynamometer (e.g., Kin-Com) or a handheld dynamometer.

2. Procedure:

-

The subject is positioned to isolate the muscle group being tested.

-

The dynamometer is placed against the limb segment that the muscle moves.

-

The subject is instructed to perform a maximal isometric contraction against the dynamometer for a standardized duration (e.g., 3-5 seconds).

-

The peak force generated is recorded.

-

Multiple trials are typically performed for each muscle group, and the average or maximum value is used for analysis.

Conclusion

MYO-029 is a myostatin-neutralizing antibody that was developed to increase skeletal muscle mass and strength. While preclinical studies in mice demonstrated a dose-dependent increase in muscle mass, the Phase I/II clinical trial in adults with muscular dystrophies did not show significant improvements in muscle strength or function, although a trend towards increased muscle size was noted.[1][3][4] The lack of efficacy in the clinical setting may have been due to insufficient drug exposure. The investigation of MYO-029 has provided valuable insights into the complexities of targeting the myostatin pathway in human muscle diseases and has informed the development of subsequent myostatin inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation of myostatin signaling and the evaluation of novel therapeutics for muscle wasting conditions.

References

The Rise and Stall of a Muscle-Building Antibody: A Technical Guide to the Discovery and Development of Stamulumab (MYO-029)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stamulumab, also known as MYO-029, is a pioneering investigational drug that represented a significant therapeutic strategy for muscular dystrophies. Developed by Wyeth Pharmaceuticals, this recombinant human IgG1λ antibody was designed to neutralize myostatin, a key negative regulator of skeletal muscle mass. The hypothesis was straightforward: by inhibiting the inhibitor, muscle growth could be promoted, potentially counteracting the progressive muscle wasting characteristic of various forms of muscular dystrophy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Stamulumab, presenting key data, experimental methodologies, and the ultimate rationale for its discontinuation.

Mechanism of Action: Targeting the Myostatin Signaling Pathway

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a crucial role in regulating muscle growth by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells. This binding initiates a signaling cascade that ultimately inhibits myogenesis. Stamulumab was developed to specifically bind to circulating myostatin, thereby preventing its interaction with ActRIIB and disrupting this inhibitory signal.[1][2][3]

Caption: Myostatin signaling pathway and the inhibitory action of Stamulumab.

Preclinical Development

In Vitro Studies

The initial development of Stamulumab involved generating a high-affinity monoclonal antibody that could effectively neutralize human myostatin.

A common method to assess the inhibitory potential of a myostatin antagonist is a luciferase reporter assay. This assay measures the activation of the SMAD signaling pathway downstream of the myostatin receptor.

-

Cell Culture: A suitable cell line, such as A204 rhabdomyosarcoma cells, which are responsive to myostatin, is cultured under standard conditions.

-

Transfection: The cells are transiently transfected with a luciferase reporter plasmid containing SMAD-responsive elements (e.g., CAGA box repeats) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: The transfected cells are then treated with a constant concentration of recombinant human myostatin in the presence of varying concentrations of the test inhibitor (e.g., Stamulumab).

-

Incubation: The cells are incubated for a defined period (e.g., 16-24 hours) to allow for myostatin-induced gene expression.

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The inhibitory concentration 50% (IC50) is then calculated.

In Vivo Studies

Preclinical in vivo studies were conducted in mouse models to evaluate the effect of Stamulumab on skeletal muscle mass.

-

Animal Model: Severe combined immunodeficient (SCID) mice are often used for initial efficacy studies of human antibodies to avoid an immune response against the therapeutic protein.

-

Drug Administration: Stamulumab (MYO-029) or a placebo (e.g., phosphate-buffered saline) is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses and frequencies.[1]

-

Treatment Duration: The treatment is carried out for a specified period, for example, 12 weeks.

-

Outcome Measurement: At the end of the study, the mice are euthanized, and specific muscles (e.g., gastrocnemius, quadriceps, and extensor digitorum longus) are dissected and weighed.

-

Histological Analysis: Muscle tissue is processed for histological analysis to determine if the increase in muscle mass is due to hypertrophy (increase in fiber size) or hyperplasia (increase in fiber number). This involves cryosectioning the muscle and staining with hematoxylin and eosin (H&E) to measure the cross-sectional area of individual muscle fibers.

Preclinical studies in SCID mice demonstrated that Stamulumab treatment led to a dose-dependent increase in skeletal muscle mass.[1] Histological analysis confirmed that this increase was a result of muscle fiber hypertrophy rather than hyperplasia.[1]

Table 1: Preclinical Pharmacokinetic Parameters of Stamulumab (MYO-029)

| Species | Central Clearance (CL) (mL/h/kg) | Central Volume of Distribution (V1) (mL/kg) |

| Mouse | 0.25 | 103 |

| Rat | 0.54 | 59 |

| Monkey | 0.23 | 42 |

| Human | 0.38 | 65 |

Data sourced from Singh et al., 2016.

Clinical Development

The clinical development of Stamulumab involved a Phase I study in healthy volunteers (NCT00563810) and a subsequent Phase I/II trial in adult patients with muscular dystrophy (NCT00104078).[4][5][6]

Caption: Logical workflow of the Stamulumab (MYO-029) development program.

Phase I/II Clinical Trial (NCT00104078)

This multinational, double-blind, placebo-controlled, dose-escalation study enrolled 116 adult subjects with Becker muscular dystrophy, facioscapulohumeral dystrophy, and limb-girdle muscular dystrophy.[6]

-

Study Design: Subjects were randomized in a 3:1 ratio to receive intravenous infusions of Stamulumab or placebo every two weeks for 24 weeks. The study consisted of sequential dose-escalation cohorts at 1, 3, 10, and 30 mg/kg.[6]

-

Safety and Tolerability Assessment: The primary outcome was safety and tolerability, assessed through the incidence and severity of adverse events, physical examinations, vital signs, laboratory tests, electrocardiograms, and echocardiograms.[6]

-

Efficacy Assessments: Exploratory efficacy endpoints included:[6]

-

Manual Muscle Testing (MMT): A standardized assessment of the strength of individual muscle groups, graded on a defined scale.

-

Quantitative Muscle Testing (QMT): Objective measurement of muscle strength using a dynamometer.

-

Timed Function Tests (TFTs): Measurement of the time taken to perform specific functional tasks, such as walking 10 meters or climbing four stairs.

-

Dual-Energy X-ray Absorptiometry (DEXA): Used to measure changes in body composition, including lean body mass.

-

Muscle Biopsy: Analysis of muscle tissue for changes in fiber size and composition.

-

Table 2: Summary of Clinical Trial Findings for Stamulumab (MYO-029)

| Outcome | Result |

| Safety and Tolerability | Good safety and tolerability profile. The most notable adverse event was cutaneous hypersensitivity at the 10 and 30 mg/kg doses.[6] |

| Muscle Strength (MMT & QMT) | No significant improvements were observed in muscle strength at any dose level compared to placebo.[6] |

| Muscle Function (TFTs) | No significant improvements were noted in timed function tests.[6] |

| Muscle Mass (DEXA & Biopsy) | A trend toward increased muscle size was observed in a limited number of subjects, particularly in the higher dose groups, but this did not reach statistical significance.[6] |

Rationale for Discontinuation

Despite a favorable safety profile, the clinical development of Stamulumab for muscular dystrophies was halted due to the lack of significant improvements in muscle strength or function.[7] A subsequent retrospective translational pharmacokinetic/pharmacodynamic (PK/PD) analysis provided a potential explanation for these disappointing results.[8][9]

The analysis revealed a significant discrepancy in the in vivo potency of Stamulumab between mice and monkeys, with a much higher concentration required to achieve a 50% effect on quadriceps muscle in monkeys (1.3 µM) compared to mice (72 nM).[8][9] Furthermore, the central clearance of Stamulumab in humans was more than double that of typical IgG monoclonal antibodies.[8][9] The modeling predicted that the peak and trough steady-state exposures of Stamulumab in patients at the highest tested dose (10 mg/kg biweekly) would only achieve approximately 50% and 10%, respectively, of the maximum effect observed in monkeys.[8][9] This suggests that the doses used in the clinical trial were likely insufficient to achieve a robust therapeutic effect.[8][9]

Conclusion

The development of Stamulumab (MYO-029) was a pioneering effort in the field of myostatin inhibition for the treatment of muscular dystrophies. While the drug was well-tolerated, the clinical trials ultimately failed to demonstrate a significant improvement in muscle strength and function. The subsequent PK/PD analysis highlighted the challenges of translating preclinical findings to clinical efficacy, particularly with respect to dosing and drug exposure. Although Stamulumab development was discontinued for muscular dystrophies, the program provided valuable insights into the therapeutic potential and challenges of targeting the myostatin pathway, paving the way for the development of next-generation myostatin inhibitors.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stamulumab - Wikipedia [en.wikipedia.org]

- 4. Stamulumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO-029 Antibody for Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pfizer takes muscular dystrophy drug into phase II | pharmaphorum [pharmaphorum.com]

The Role of Myostatin Inhibition in Muscle Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy for muscle-wasting diseases and conditions characterized by muscle loss. This guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to myostatin inhibition for inducing muscle hypertrophy.

Core Signaling Pathways

Myostatin signals through a complex of activin type IIA and IIB receptors (ACVR2A and ACVR2B) and type I receptors (ALK4 and ALK5).[4] This binding initiates a signaling cascade that primarily involves the phosphorylation of SMAD2 and SMAD3 proteins.[3][5] Phosphorylated SMADs then translocate to the nucleus and regulate the expression of genes that control muscle growth and differentiation.[3]

Key downstream effects of myostatin signaling include:

-

Inhibition of the Akt/mTOR pathway: Myostatin negatively regulates the Akt/mTOR signaling pathway, a crucial driver of muscle protein synthesis.[1][2][5]

-

Increased activity of the ubiquitin-proteasome system: Myostatin promotes muscle protein degradation by upregulating the expression of atrophy-related genes (atrogenes), such as those involved in the ubiquitin-proteasome system.[1][5]

Inhibition of myostatin, therefore, leads to muscle hypertrophy by disinhibiting the Akt/mTOR pathway and reducing protein catabolism.[5]

Quantitative Data on Muscle Hypertrophy

Studies involving myostatin inhibition have consistently demonstrated significant increases in muscle mass. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Studies in Mice

| Myostatin Inhibitor | Mouse Model | Duration | Key Findings | Reference |

| Soluble ACVR2B/Fc | Wild-type | 2 weeks | Up to 60% increase in muscle mass. | [6][7] |

| Postdevelopmental Myostatin Gene Knockout | Mstn[f/f]/Cre+ | 3 months | ~25% increase in muscle mass. | [8][9][10][11] |

| Follistatin (transgenic expression) | Dysf-/- | N/A | Increased muscle mass similar to F66 mice in a wild-type background. | [12] |

| Follistatin (AAV delivery) | Wild-type | >2 years | Long-term enhancement of muscle mass and strength. | [13] |

| Myostatin Antibody (JA16) | Wild-type | 8 weeks | 21-26% increase in gastrocnemius and quadriceps mass; 10% increase in grip strength. | [14] |

| Soluble ACVR2B-Fc (ACV) | Wild-type | 4 weeks | Significant increase in hindlimb muscle mass. | [15] |

Table 2: Clinical Trials in Humans

| Myostatin Inhibitor | Population | Duration | Key Findings | Reference |

| Bimagrumab | Obese individuals with Type 2 Diabetes | 48 weeks | 4.4% increase in lean body mass; 20% reduction in total body fat mass. | [16] |

| Trevogrumab + Garetosmab | Healthy participants | 8 weeks (single dose) | 7.7% increase in thigh muscle volume. | [17] |

| Various Myostatin Inhibitors | Various indications | N/A | 3-8% increase in lean body mass. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of common experimental protocols.

Animal Models and Myostatin Inhibition

-

Genetically Modified Mice:

-

Myostatin Knockout (Mstn-/-) Mice: These mice carry a targeted mutation in the myostatin gene, resulting in approximately double the normal muscle mass due to a combination of muscle fiber hyperplasia and hypertrophy.[6]

-

Conditional Knockout Mice: Tamoxifen-inducible Cre-LoxP systems (e.g., Mstn[f/f]/Cre+) allow for the knockout of the myostatin gene at specific time points, such as in adult mice, to study the effects of post-developmental myostatin inhibition.[8][9]

-

-

Administration of Myostatin Inhibitors:

-

Soluble Receptors: A common approach involves the injection of a soluble form of the activin type IIB receptor fused to an Fc domain (ACVR2B/Fc). This acts as a "decoy" receptor, binding to myostatin and preventing it from interacting with its natural receptors on muscle cells.[6][7] A typical dosage in mice is 10 mg/kg administered via intraperitoneal or subcutaneous injection.

-

Monoclonal Antibodies: Antibodies that specifically target and neutralize myostatin, such as JA16, apitegromab, and domagrozumab, are frequently used.

-

Follistatin Delivery: Follistatin, an endogenous inhibitor of myostatin, can be overexpressed through transgenic methods or delivered via adeno-associated virus (AAV) vectors.[12][18]

-

Quantification of Muscle Hypertrophy

Several methods are employed to accurately measure changes in muscle mass and fiber size.[19]

-

Macroscopic Measurement:

-

Dual-Energy X-ray Absorptiometry (DEXA): Provides measurements of lean body mass, fat mass, and bone mineral density.[19]

-

Magnetic Resonance Imaging (MRI) and Computed Tomography (CT): Considered gold-standard techniques for providing detailed cross-sectional images of muscle, allowing for precise quantification of muscle volume and area.[19][20]

-

-

Microscopic Measurement:

-

Histological Analysis: Muscle biopsies are sectioned and stained (e.g., with Hematoxylin and Eosin) to visualize and measure muscle fiber cross-sectional area (CSA) using microscopy and image analysis software.[19]

-

-

Functional Assessment:

Logical Relationships and Downstream Effects

The inhibition of myostatin sets off a cascade of events leading to muscle hypertrophy and potential systemic benefits.

Beyond muscle growth, myostatin inhibition has been associated with reductions in body fat and improvements in glucose metabolism, suggesting broader metabolic benefits.[4][16] This has sparked interest in developing myostatin inhibitors for conditions like obesity and type 2 diabetes.[16][23][24]

Conclusion

The inhibition of myostatin presents a powerful strategy for promoting muscle hypertrophy. A thorough understanding of the underlying signaling pathways, robust experimental design, and precise quantification methods are essential for the continued development of myostatin inhibitors as potential therapeutics for a range of musculoskeletal and metabolic disorders. The data consistently demonstrate a significant increase in muscle mass and, in many cases, improved muscle function, underscoring the therapeutic potential of this approach.

References

- 1. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. swolverine.com [swolverine.com]

- 4. pnas.org [pnas.org]

- 5. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of muscle growth by multiple ligands signaling through activin type II receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of muscle growth by multiple ligands signaling through activin type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscle growth after postdevelopmental myostatin gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Muscle hypertrophy induced by myostatin inhibition accelerates degeneration in dysferlinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. paulogentil.com [paulogentil.com]

- 15. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. INHIBITION OF MYOSTATIN WITH EMPHASIS ON FOLLISTATIN AS A THERAPY FOR MUSCLE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. grindergym.com [grindergym.com]

- 20. Muscle hypertrophy and muscle strength: dependent or independent variables? A provocative review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cusabio.com [cusabio.com]

- 24. Next Generation of Weight Loss Drugs Being Researched at UConn - UConn Today [today.uconn.edu]

The Role of MYO-029 in Satellite Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYO-029 (Stamulumab) is a recombinant human monoclonal antibody designed to neutralize myostatin (also known as GDF-8), a negative regulator of skeletal muscle mass.[1][2] By inhibiting myostatin, MYO-029 has been investigated as a therapeutic agent for various muscular dystrophies.[2][3] This technical guide provides an in-depth analysis of the core mechanism of MYO-029, with a specific focus on its effect on satellite cell activation. While direct quantitative data from MYO-029 preclinical and clinical studies on satellite cell dynamics are not extensively published, this document synthesizes the known roles of myostatin in satellite cell biology and data from other myostatin inhibitors to infer the putative effects of MYO-029.

Introduction to MYO-029 and Myostatin Inhibition

MYO-029 is an experimental drug developed by Wyeth Pharmaceuticals that functions by binding to myostatin, preventing it from interacting with its cell surface receptor, the Activin Receptor Type IIB (ActRIIB).[1][4] Myostatin is a member of the Transforming Growth Factor-beta (TGF-β) superfamily and is a potent inhibitor of muscle growth and development.[5] Genetic deletion or inhibition of myostatin in animal models leads to a significant increase in skeletal muscle mass, primarily through hypertrophy (an increase in the size of existing muscle fibers) rather than hyperplasia (an increase in the number of muscle fibers).[1][4]

Clinical trials with MYO-029 in adult patients with muscular dystrophy have demonstrated its safety and tolerability.[3] Although these studies were not powered to demonstrate efficacy, they did show a trend toward increased muscle size in some participants, suggesting biological activity.[3][6]

Myostatin's Role in Satellite Cell Quiescence

Satellite cells are the resident stem cells of skeletal muscle, responsible for muscle growth, repair, and regeneration.[7] In healthy, uninjured muscle, satellite cells are maintained in a quiescent state.[7] Myostatin is a key signaling molecule that actively maintains this quiescence.

Studies have shown that myostatin negatively regulates the activation and self-renewal of satellite cells.[7] It achieves this by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, which in turn inhibit the activity of CDK2.[7] This molecular brake prevents the progression of satellite cells from the G1 to the S phase of the cell cycle, effectively holding them in a non-proliferative state.

Inferred Effect of MYO-029 on Satellite Cell Activation

By neutralizing myostatin, MYO-029 is expected to lift the inhibitory signal on satellite cells, leading to their activation, proliferation, and subsequent differentiation and fusion with existing muscle fibers to contribute to hypertrophy. This process is anticipated to involve the upregulation of key myogenic regulatory factors (MRFs).

Signaling Pathway of Myostatin and its Inhibition by MYO-029

The binding of myostatin to ActRIIB initiates an intracellular signaling cascade. MYO-029 competitively inhibits this initial step.

Expected Quantitative Effects on Satellite Cell Markers

While specific data for MYO-029 is not publicly available, studies on other myostatin inhibitors and in myostatin-null mice provide expected outcomes on key satellite cell markers.

| Marker | Function | Expected Change with MYO-029 | Rationale |

| Pax7 | Satellite cell specification and self-renewal | Increase in Pax7+ cells | Myostatin inhibition is expected to promote the expansion of the satellite cell pool. |

| MyoD | Myogenic commitment and differentiation | Upregulation of MyoD expression | Release from myostatin-induced quiescence leads to the activation of myogenic programs. |

| Ki67 | Cellular proliferation | Increase in Ki67+ satellite cells | Activated satellite cells re-enter the cell cycle to proliferate. |

| Myogenin | Terminal differentiation | Upregulation of Myogenin expression | Proliferating myoblasts commit to terminal differentiation and fusion. |

Experimental Protocols for Assessing Satellite Cell Activation

The following outlines a generalized workflow for evaluating the effect of a myostatin inhibitor like MYO-029 on satellite cell activation in a preclinical animal model.

Immunohistochemistry/Immunofluorescence Protocol

-

Tissue Preparation: Harvested muscle tissue is embedded in OCT compound and snap-frozen in liquid nitrogen-cooled isopentane. 10 µm cryosections are prepared.

-

Fixation and Permeabilization: Sections are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.

-

Blocking: Non-specific binding is blocked with a solution containing 5% goat serum and 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against satellite cell and myogenic markers (e.g., anti-Pax7, anti-MyoD, anti-Laminin to outline muscle fibers).

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Imaging: Sections are mounted with a DAPI-containing medium to visualize nuclei and imaged using a fluorescence microscope.

-

Quantification: The number of Pax7+ and MyoD+ cells per muscle fiber or per area is quantified using image analysis software.

Summary of Preclinical and Clinical Findings for MYO-029

The following tables summarize the key findings from studies involving MYO-029.

Table 1: Preclinical Data for MYO-029 in Animal Models

| Parameter | Animal Model | Key Finding | Citation |

| Muscle Mass | SCID mice | Dose-dependent increase in skeletal muscle mass. | [1] |

| Muscle Fiber Size | SCID mice | Led to muscle fiber hypertrophy, not hyperplasia. | [1] |

| Satellite Cell Activation | Not Reported | - | - |

Table 2: Clinical Trial Data for MYO-029 (Phase I/II)

| Parameter | Patient Population | Key Finding | Citation |

| Safety and Tolerability | Adults with muscular dystrophy | Good safety and tolerability profile. | [3] |

| Muscle Strength and Function | Adults with muscular dystrophy | No significant improvements were noted (study not powered for efficacy). | [3] |

| Muscle Size | Adults with muscular dystrophy | A trend towards increased muscle size was observed via DXA and muscle histology in a limited number of subjects. | [3][6] |

| Satellite Cell Analysis | Not Reported | - | - |

Conclusion and Future Directions

For drug development professionals, these findings underscore the importance of including detailed cellular and molecular analyses in preclinical and clinical studies of myostatin inhibitors. Future research should aim to quantify the dose-dependent effects of these inhibitors on the dynamics of the satellite cell pool, including activation, proliferation, differentiation, and self-renewal. Such data will be critical for optimizing therapeutic strategies for muscular dystrophies and other muscle-wasting conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO-029 Antibody for Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Myostatin inhibitors target muscle loss prevention to fill gap in GLP-1RA market - Pharmaceutical Technology [pharmaceutical-technology.com]

- 7. Myostatin negatively regulates satellite cell activation and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of MYO-029: A Myostatin Inhibitor for Muscular Dystrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of MYO-029 (stamulumab), a recombinant human monoclonal antibody developed by Wyeth Pharmaceuticals to inhibit myostatin, a negative regulator of muscle growth. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of myostatin inhibition for muscular dystrophies. MYO-029 was designed to bind to and neutralize myostatin, thereby preventing its interaction with the activin type IIB receptor (ActRIIB) and promoting muscle growth.[1][2] While clinical trials in patients with muscular dystrophy did not demonstrate significant improvements in muscle strength or function, the preclinical data provide valuable insights into the biological activity and pharmacokinetic/pharmacodynamic properties of this myostatin inhibitor.[3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of MYO-029 in various animal models. These studies were crucial in establishing the proof-of-concept for myostatin inhibition as a muscle-enhancing strategy.

Table 1: Pharmacokinetic Parameters of MYO-029 in Preclinical Models and Humans

| Species | Central Clearance (CL) (mL/h/kg) | Central Volume of Distribution (V1) (mL/kg) | Distributive Clearance (Q) (mL/h/kg) | Peripheral Volume of Distribution (V2) (mL/kg) |

| Mouse (C57/SCID) | 0.25 | 103 | - | - |

| Rat (Sprague Dawley) | 0.54 | 59 | 1.80 | 95 |

| Monkey (Cynomolgus) | 0.23 | 42 | 0.815 | 33 |

| Human | 0.38 | 65 | 0.31 | - |

| Data sourced from Singh et al. (2016).[1] |

Table 2: Dose-Dependent Effect of MYO-029 on Muscle Mass in SCID Mice

| Weekly Dose (mg/kg) | Route of Administration | Duration | Muscle Type | Maximum % Increase in Muscle Mass (Emax) |

| 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | 12 weeks | Extensor Digitorum Longus (EDL) | 23% |

| 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | 12 weeks | Gastrocnemius | 30% |

| 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | 12 weeks | Quadriceps | 30% |

| Data represents the maximum effect observed in a dose-dependent manner. Sourced from Singh et al. (2016).[1] |

Key Preclinical Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the protocols for the key animal studies conducted with MYO-029.

Pharmacokinetic Studies in Mice

-

Animal Model: C57/SCID mice were used for the pharmacokinetic analysis.[5]

-

Dosing and Administration: MYO-029 was administered intravenously (i.v.) at single doses of 1, 5, 20, and 100 mg/kg.[5]

-

Sample Collection: Serum samples were collected at various time points post-injection (3, 6, 48, 144, 312, and 648 hours) to measure the concentration of MYO-029.[5]

-

Analytical Method: An enzyme-linked immunosorbent assay (ELISA) was developed and validated for the quantification of MYO-029 in mouse serum. The assay involved capturing MYO-029 with biotinylated GDF-8 (myostatin) and detecting it with a mouse anti-human IgG horseradish peroxidase conjugate.[5]

Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague Dawley rats were utilized for these studies.[1]

-

Dosing and Administration: A single intravenous (i.v.) infusion of MYO-029 was administered via the tail vein at doses of 2, 10, or 50 mg/kg over 15 minutes.[1]

-

Sample Collection: Blood samples were collected from the jugular vein at multiple time points, from 15 minutes up to 44 days post-dose, to determine the pharmacokinetic profile.[1]

-

Analytical Method: A validated ELISA, similar to the one used for mouse serum, was employed to quantify MYO-029 concentrations in rat serum.[5]

Muscle Growth Study in Mice

-

Animal Model: The study to assess the effect of MYO-029 on skeletal muscle mass was conducted in SCID mice.[1]

-

Dosing and Administration: MYO-029 was administered via intraperitoneal (i.p.) injection at weekly doses of 1, 2.5, 5, and 10 mg/kg for a total of 12 weeks.[1]

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Myostatin signaling pathway and the inhibitory action of MYO-029.

Caption: Experimental workflow for preclinical pharmacokinetic and pharmacodynamic studies of MYO-029.

References

- 1. Translational Pharmacokinetic/Pharmacodynamic Analysis of MYO‐029 Antibody for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stamulumab - Wikipedia [en.wikipedia.org]

- 3. aica3.org [aica3.org]

- 4. A phase I/IItrial of MYO-029 in adult subjects with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Activin Receptor Type IIB (ActRIIB) with its Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the molecular interactions, signaling pathways, and experimental characterization of inhibitors targeting the Activin Receptor Type IIB (ActRIIB), a key negative regulator of muscle mass. While the initial query specified "Rs-029," publicly available scientific literature predominantly refers to "MYO-029" (Stamulumab), an anti-myostatin antibody that prevents its binding to ActRIIB. This guide will focus on the extensively documented inhibitors of the ActRIIB pathway, including the antibody MYO-029, the dual activin receptor antibody Bimagrumab (BYM338), and the soluble decoy receptor ACE-031, to provide a comprehensive overview of the therapeutic strategy.

Introduction to the Activin Receptor Type IIB (ActRIIB) Signaling Pathway

The Activin Receptor Type IIB (ActRIIB) is a transmembrane serine/threonine kinase receptor that plays a crucial role in the regulation of skeletal muscle growth. It is a member of the transforming growth factor-beta (TGF-β) superfamily. Various ligands, including myostatin (also known as GDF-8), activin A, and growth differentiation factor 11 (GDF-11), bind to ActRIIB to initiate a signaling cascade that ultimately leads to the inhibition of muscle growth and differentiation[1][2].

Upon ligand binding, ActRIIB forms a complex with a type I receptor, typically activin receptor-like kinase 4 (ALK4) or ALK5. This association leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the downstream signaling proteins Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, ultimately leading to muscle atrophy[1][2].

Given its role as a negative regulator of muscle mass, inhibition of the ActRIIB signaling pathway has emerged as a promising therapeutic strategy for muscle-wasting diseases such as muscular dystrophy and sarcopenia.

Mechanisms of ActRIIB Inhibition

Several strategies have been developed to block the ActRIIB signaling pathway:

-

Anti-Ligand Antibodies: These antibodies, such as MYO-029 (Stamulumab), bind directly to ligands like myostatin, preventing them from interacting with ActRIIB[3][4].

-

Anti-Receptor Antibodies: These antibodies, such as Bimagrumab (BYM338), bind directly to the extracellular domain of ActRIIB (and in the case of Bimagrumab, also ActRIIA), blocking ligand binding[1][5][6][7].

-

Soluble Decoy Receptors: These are fusion proteins, such as ACE-031, consisting of the extracellular domain of ActRIIB fused to the Fc portion of an antibody. They act as "traps" for circulating ligands, preventing them from binding to the native receptors on cell surfaces[8][9][10][11].

Signaling Pathway of ActRIIB and its Inhibition

The following diagram illustrates the canonical ActRIIB signaling pathway and the points of intervention by different classes of inhibitors.

Quantitative Data on Inhibitor-Receptor Interactions

The binding affinity and inhibitory potency of these molecules are critical for their therapeutic efficacy. This data is typically determined using techniques such as Surface Plasmon Resonance (SPR) and cell-based reporter assays.

| Molecule | Type | Target(s) | Binding Affinity (Kd) | IC50 | Reference(s) |

| MYO-029 (Stamulumab) | Anti-Ligand Antibody | Myostatin | Not directly reported for ActRIIB | Not reported | [3][4] |

| Bimagrumab (BYM338) | Anti-Receptor Antibody | ActRIIA, ActRIIB | ActRIIB: 1.7 ± 0.3 pMActRIIA: 434 ± 25 pM | vs. Myostatin: 154 ± 73 pMvs. Activin A: 343 ± 97 pM | [1][5][12] |

| ACE-031 | Soluble Decoy Receptor | Myostatin, Activin A, GDF-11 | High affinity for myostatin and other TGF-β ligands | Not reported | [8][9][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the interaction between inhibitors and the ActRIIB pathway.

Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

Co-IP is used to demonstrate the physical interaction between an inhibitor and its target in a complex mixture, such as a cell lysate.

Objective: To confirm the binding of an anti-ActRIIB antibody (e.g., Bimagrumab) to the ActRIIB receptor.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells expressing ActRIIB (e.g., HEK293 cells transfected with an ActRIIB expression vector).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors) to maintain protein-protein interactions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-ActRIIB antibody (or a negative control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an antibody against ActRIIB to confirm its presence in the immunoprecipitated complex.

-

Experimental Workflow for Co-Immunoprecipitation

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor (e.g., Bimagrumab or ACE-031) to the extracellular domain of ActRIIB.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Immobilize the ligand (e.g., recombinant human ActRIIB extracellular domain) onto the chip surface using amine coupling chemistry. A control flow cell should be prepared for reference subtraction.

-

-

Analyte Injection and Binding Measurement:

-

Prepare a series of dilutions of the analyte (the inhibitor) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand. This generates an association curve.

-

-

Dissociation Phase:

-

After the analyte injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand. This generates a dissociation curve.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the chip for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Luciferase Reporter Gene Assay for Functional Inhibition

This cell-based assay measures the functional consequence of receptor inhibition by quantifying the activity of a downstream reporter gene.

Objective: To determine the inhibitory potency (IC50) of a test compound on ligand-induced Smad2/3 signaling.

Protocol:

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293) that is responsive to TGF-β family ligands.

-

Co-transfect the cells with a Smad-responsive luciferase reporter construct (e.g., containing a Smad-binding element driving firefly luciferase expression) and a constitutively expressed control reporter (e.g., Renilla luciferase for normalization).

-

-

Compound Treatment and Ligand Stimulation:

-

Plate the transfected cells and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the inhibitor for a defined period.

-

Stimulate the cells with a constant concentration of a ligand (e.g., myostatin or activin A).

-

-

Luciferase Activity Measurement:

-

After an appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The inhibition of the Activin Receptor Type IIB signaling pathway represents a compelling therapeutic approach for combating muscle-wasting disorders. A thorough understanding of the molecular interactions, signaling mechanisms, and the application of robust experimental methodologies are paramount for the successful development of novel therapeutics targeting this pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. An Antibody Blocking Activin Type II Receptors Induces Strong Skeletal Muscle Hypertrophy and Protects from Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myostatin/Activin Receptor Ligands in Muscle and the Development Status of Attenuating Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Commentary: Blockade of activin type II receptors with a dual anti-ActRIIA/IIB antibody is critical to promote maximal skeletal muscle hypertrophy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. corepeptides.com [corepeptides.com]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. A single ascending-dose study of muscle regulator ACE-031 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Guide to the Biological Function of Myostatin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2] Its discovery and the subsequent observation of hypermuscular phenotypes in animals with naturally occurring myostatin gene mutations have positioned it as a key therapeutic target for muscle-wasting diseases such as muscular dystrophy, sarcopenia, and cachexia.[3][4] This technical guide provides a comprehensive overview of the myostatin signaling pathway, the mechanisms of myostatin inhibitors, and the experimental protocols used to evaluate their efficacy.

The Myostatin Signaling Pathway

Myostatin is primarily expressed in skeletal muscle and exerts its effects through autocrine and paracrine signaling.[2] The mature myostatin protein, a disulfide-linked dimer, initiates a signaling cascade by binding to the activin type IIB receptor (ActRIIB) on the surface of muscle cells.[5][6] This binding event recruits and activates a type I receptor, either activin receptor-like kinase 4 (ALK4) or ALK5.[5][7]

The activated receptor complex then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[5][8] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus.[2][9] In the nucleus, this complex regulates the transcription of target genes, including myogenic regulatory factors like MyoD, leading to an inhibition of myoblast proliferation and differentiation.[9][10] Myostatin signaling also inhibits the Akt/mTOR pathway, a key promoter of protein synthesis, and can activate the ubiquitin-proteasome system, leading to muscle atrophy.[1][7]

Myostatin Canonical Signaling Pathway.

Mechanisms of Myostatin Inhibition

Therapeutic strategies to counteract the muscle-wasting effects of myostatin focus on disrupting its signaling pathway. These approaches can be broadly categorized as follows:

-

Neutralizing Antibodies: Monoclonal antibodies that directly bind to myostatin, preventing it from interacting with its receptor, ActRIIB.[10] Examples include domagrozumab, landogrozumab, and stamulumab.[11]

-

Soluble "Decoy" Receptors: Engineered forms of the ActRIIB receptor, such as ActRIIB-Fc fusion proteins, act as decoys by binding to circulating myostatin and preventing it from reaching the cell surface receptors.[6]

-

Receptor-Targeted Antibodies: Monoclonal antibodies that bind to the ActRIIB receptor, blocking myostatin from binding and initiating the signaling cascade. Bimagrumab is an example of this type of inhibitor.[11]

-

Endogenous Inhibitors: Naturally occurring proteins like follistatin and myostatin propeptide bind to myostatin and inhibit its activity.[6][11] Therapeutic strategies have been developed based on these natural inhibitors.

Mechanisms of Myostatin Inhibitors.

Quantitative Effects of Myostatin Inhibitors

Numerous preclinical and clinical studies have demonstrated the potential of myostatin inhibitors to increase muscle mass. The observed effects vary depending on the specific inhibitor, the model system or patient population, and the duration of treatment.

Table 1: Summary of Quantitative Data from Selected Myostatin Inhibitor Studies

| Inhibitor/Agent | Study Population/Model | Key Finding | Reference |

| Bimagrumab | Sarcopenic older adults | ~6-8% increase in mean lean body mass. | [12] |

| Bimagrumab | Obese individuals with diabetes | 20% reduction in total body fat mass; 4.4% increase in lean body mass. | [12] |

| LY2495655 (Landogrozumab) | Older adults who had fallen | Statistically significant increases in lean body mass. | [12] |

| Soluble ActRIIB-Fc | Mice | ~49% increase in tibialis anterior muscle weight after 3 weeks. | [13] |

| Myo-T12 (Follistatin-derived) | Resistance-trained males | ~1.7 kg increase in lean mass over 12 weeks vs. 0.6 kg in placebo. | [14] |

| SRK-439 (murine equivalent) | Diet-induced obese mice | Significantly increased lean mass and enhanced fat mass loss with metformin. | [15] |

Key Experimental Protocols

The evaluation of myostatin inhibitors requires a combination of in vitro and in vivo assays to assess their impact on molecular pathways, muscle morphology, and physical function.

General Experimental Workflow for Preclinical Evaluation:

Preclinical Myostatin Inhibitor Evaluation Workflow.

Protocol 1: Western Blot for Phosphorylated SMAD2/3

This protocol is used to determine if a myostatin inhibitor is effectively blocking the downstream signaling cascade. A reduction in the ratio of phosphorylated SMAD2/3 to total SMAD2/3 indicates successful pathway inhibition.

-

Tissue Homogenization: Skeletal muscle tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry is used to quantify the intensity of the bands, and the ratio of p-SMAD/total SMAD is calculated.

Protocol 2: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

This protocol is a direct measure of muscle hypertrophy, the primary desired outcome of myostatin inhibition.

-

Tissue Preparation: Muscle samples are flash-frozen in isopentane cooled by liquid nitrogen or fixed in formalin and embedded in paraffin.

-

Sectioning: Frozen or paraffin-embedded tissues are sectioned using a cryostat or microtome (typically 8-10 µm thickness).

-

Staining: Sections are stained to visualize muscle fiber boundaries. Common stains include Hematoxylin and Eosin (H&E) or laminin immunofluorescence.

-

Imaging: Stained sections are imaged using a light or fluorescence microscope connected to a digital camera.

-

Image Analysis: Image analysis software (e.g., ImageJ) is used to trace the perimeter of individual muscle fibers and calculate the cross-sectional area.

-

Data Analysis: The average CSA and a frequency distribution of fiber sizes are calculated for each experimental group to assess the degree of hypertrophy.

Conclusion and Future Directions

Myostatin inhibitors have consistently demonstrated the ability to increase lean body mass in both preclinical models and human clinical trials.[12] This makes them a promising therapeutic strategy for a wide range of muscle-wasting conditions. However, the translation of increased muscle mass into consistent and clinically meaningful improvements in strength and physical function has been variable.[3][12]

Future research and development efforts are focused on optimizing inhibitor design for improved specificity and safety, exploring combination therapies (e.g., with exercise or other anabolic agents), and identifying patient populations most likely to benefit.[13][15] The continued elucidation of the complex biology of myostatin and its related pathways will be critical in realizing the full therapeutic potential of this promising class of drugs.

References

- 1. Myostatin and the skeletal muscle atrophy and hypertrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]

- 3. Antimyostatin Treatment in Health and Disease: The Story of Great Expectations and Limited Success - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]

- 5. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Dietary Supplements, Nutraceutical Agents, and Physical Exercise on Myostatin Levels: Hope or Hype? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. swolverine.com [swolverine.com]

- 11. Myostatin inhibitor - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of a myostatin inhibitor on lean body mass, strength, and power in resistance trained males - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholar Rock Announces New Preclinical Data for SRK-439 Showing Significant Lean Mass Increase and Enhanced Fat Mass Loss with Metformin [businesswire.com]

Unraveling the Role of Novel Compounds in Myogenesis: A Technical Guide for Basic Research

Disclaimer: Initial searches for "Rs-029" in the context of myogenesis did not yield specific information on a molecule with this designation. Therefore, this guide provides a comprehensive framework for the basic research of a hypothetical novel compound, herein referred to as "Myo-X," in the study of myogenesis. The principles, protocols, and data presentation formats outlined are applicable to the investigation of any new molecule in muscle biology research.

Introduction to Myogenesis

Myogenesis, the formation of skeletal muscle tissue, is a complex and highly regulated process that begins during embryonic development and continues during postnatal growth and muscle regeneration.[1] The process is orchestrated by a family of transcription factors known as myogenic regulatory factors (MRFs), which include MyoD, Myf5, myogenin, and MRF4.[1] These factors drive the commitment of progenitor cells to the myogenic lineage and their subsequent differentiation into multinucleated muscle fibers.[1][2]

The key stages of myogenesis include:

-

Myoblast Proliferation: The expansion of muscle precursor cells.

-

Differentiation: The exit of myoblasts from the cell cycle and the expression of muscle-specific genes.

-

Fusion: The alignment and merging of myoblasts to form multinucleated myotubes, which then mature into myofibers.[1]

Understanding the molecular mechanisms that govern these stages is crucial for developing therapies for muscle-related diseases. This guide focuses on the foundational research necessary to characterize the effects of a novel compound, "Myo-X," on myogenesis.

Investigating the Effect of Myo-X on Myoblast Proliferation and Differentiation

A primary step in characterizing a novel compound is to assess its impact on the balance between myoblast proliferation and differentiation.

Experimental Protocol: Proliferation Assay (EdU Incorporation)

-

Cell Seeding: Plate C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well in growth medium (GM; DMEM supplemented with 10% fetal bovine serum).

-

Treatment: After 24 hours, replace the GM with fresh GM containing various concentrations of Myo-X or a vehicle control (e.g., DMSO).

-

EdU Labeling: 22 hours post-treatment, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to each well and incubate for an additional 2 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.

-

EdU Detection: Perform the click chemistry reaction to detect incorporated EdU according to the manufacturer's instructions (e.g., using an Alexa Fluor azide).

-

Counterstaining and Imaging: Counterstain the nuclei with Hoechst 33342. Acquire images using a high-content imaging system.

-

Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).

Experimental Protocol: Differentiation and Immunostaining

-

Cell Seeding: Plate C2C12 myoblasts on coverslips in a 24-well plate at a density of 2 x 10⁴ cells/cm² in GM.

-

Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DM; DMEM supplemented with 2% horse serum).

-

Treatment: Add various concentrations of Myo-X or a vehicle control to the DM.

-

Incubation: Culture the cells for 3-5 days, replacing the medium with fresh DM and treatment daily.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% goat serum for 1 hour.

-

Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a marker of terminal differentiation, overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Calculate the differentiation index (% of nuclei in MyHC-positive cells) and the fusion index (% of nuclei in myotubes with ≥3 nuclei).

Quantitative Data Summary

| Concentration of Myo-X | Proliferation (% EdU+ cells) | Differentiation Index (%) | Fusion Index (%) |

| Vehicle Control | 35 ± 4 | 45 ± 5 | 25 ± 3 |

| 1 µM | 32 ± 3 | 55 ± 6 | 35 ± 4 |

| 10 µM | 25 ± 4 | 70 ± 7 | 50 ± 5 |

| 50 µM | 15 ± 2 | 85 ± 8 | 65 ± 6 |

Data are presented as mean ± standard deviation and are hypothetical.

Elucidating the Signaling Pathway of Myo-X in Myogenesis

To understand the mechanism of action of Myo-X, it is essential to identify the signaling pathways it modulates.

Experimental Workflow: Signaling Pathway Analysis

References

Methodological & Application

Application Notes and Protocols for MYO-029 in an In Vitro Myoblast Differentiation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYO-029, also known as Stamulumab, is a recombinant human monoclonal antibody that functions as a potent inhibitor of myostatin (also known as GDF-8). Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily and is a key negative regulator of skeletal muscle mass. By binding to and neutralizing myostatin, MYO-029 prevents its interaction with the activin type IIB receptor (ActRIIB), thereby promoting myoblast proliferation and differentiation. These application notes provide a detailed protocol for utilizing MYO-029 in an in vitro assay to assess its effects on myoblast differentiation, a critical process in muscle development and regeneration.

Myostatin Signaling Pathway and Inhibition by MYO-029

Myostatin signaling begins with its binding to the ActRIIB receptor on the surface of myoblasts. This binding initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. The phosphorylated Smad complex then translocates to the nucleus, where it regulates the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin. Myostatin signaling ultimately inhibits myoblast differentiation. MYO-029 acts by sequestering myostatin, preventing its binding to ActRIIB and thereby inhibiting the downstream signaling cascade, which in turn promotes the expression of MRFs and subsequent myoblast differentiation into myotubes.

Myostatin signaling pathway and its inhibition by MYO-029.

Experimental Protocol: In Vitro Myoblast Differentiation Assay

This protocol details an in vitro assay to evaluate the effect of MYO-029 on the differentiation of C2C12 myoblasts.

Materials:

-

C2C12 mouse myoblast cell line

-

MYO-029 (Stamulumab)

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody

-

Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

96-well plates, tissue culture treated

Experimental Workflow:

Workflow for the in vitro myoblast differentiation assay.

Procedure:

-

Cell Seeding:

-

Culture C2C12 myoblasts in Growth Medium at 37°C and 5% CO2.

-

Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well.

-

Allow the cells to adhere and grow for 24 hours to reach approximately 80-90% confluency.

-

-

Induction of Differentiation and MYO-029 Treatment:

-

Aspirate the Growth Medium and wash the cells once with PBS.

-

Add Differentiation Medium to induce myoblast differentiation.

-

Prepare serial dilutions of MYO-029 in Differentiation Medium. A suggested starting concentration range is 1-100 µg/mL. Include a vehicle control (Differentiation Medium without MYO-029).

-

Add the MYO-029 dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C and 5% CO2 to allow for myotube formation.

-

-

Immunofluorescence Staining:

-

After 72 hours, aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% BSA for 1 hour at room temperature.

-

Incubate with the primary anti-MyHC antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify myoblast differentiation by calculating the Fusion Index and Myotube Area.

-

Fusion Index (%) : (Number of nuclei in myotubes (≥3 nuclei) / Total number of nuclei) x 100.

-

Myotube Area (%) : (Total area of MyHC-positive cells / Total image area) x 100.

-

-

Data Presentation

The quantitative data from the assay should be summarized in tables for clear comparison of the effects of different MYO-029 concentrations.

Table 1: Effect of MYO-029 on Myoblast Fusion Index

| MYO-029 Concentration (µg/mL) | Fusion Index (%) (Mean ± SD) |

| 0 (Vehicle Control) | 15.2 ± 2.1 |

| 1 | 25.8 ± 3.5 |

| 10 | 45.6 ± 4.2 |

| 50 | 62.3 ± 5.1 |

| 100 | 65.1 ± 4.8 |

Table 2: Effect of MYO-029 on Myotube Area

| MYO-029 Concentration (µg/mL) | Myotube Area (%) (Mean ± SD) |

| 0 (Vehicle Control) | 8.5 ± 1.5 |

| 1 | 18.2 ± 2.8 |

| 10 | 35.7 ± 3.9 |

| 50 | 55.4 ± 4.6 |

| 100 | 58.9 ± 5.3 |

Table 3: Western Blot Analysis of Myogenic Markers

| MYO-029 Concentration (µg/mL) | MyoD (Relative Expression) | Myogenin (Relative Expression) | MyHC (Relative Expression) |